molecular formula C7H14O2 B13310389 4-(Propan-2-yl)oxolan-3-ol

4-(Propan-2-yl)oxolan-3-ol

Cat. No.: B13310389
M. Wt: 130.18 g/mol
InChI Key: GSXHNBQATVXDBZ-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)oxolan-3-ol is a chiral tetrahydrofuran derivative featuring a hydroxyl group at position 3 and an isopropyl substituent at position 4 of the oxolane (tetrahydrofuran) ring. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their stereochemical complexity and reactivity .

Properties

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-propan-2-yloxolan-3-ol

InChI

InChI=1S/C7H14O2/c1-5(2)6-3-9-4-7(6)8/h5-8H,3-4H2,1-2H3

InChI Key

GSXHNBQATVXDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1COCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)oxolan-3-ol can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-methylbutanal in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the oxolane ring.

Another method involves the reduction of 4-(Propan-2-yl)oxolan-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, yielding 4-(Propan-2-yl)oxolan-3-ol.

Industrial Production Methods

Industrial production of 4-(Propan-2-yl)oxolan-3-ol may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation using thionyl chloride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base.

Major Products Formed

    Oxidation: 4-(Propan-2-yl)oxolan-3-one.

    Reduction: 4-(Propan-2-yl)oxolan-3-ol.

    Substitution: 4-(Propan-2-yl)oxolan-3-yl chloride.

Scientific Research Applications

4-(Propan-2-yl)oxolan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)oxolan-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-(Propan-2-yl)oxolan-3-ol Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Properties/Applications Source
4-(Propan-2-yl)oxolan-3-ol (hypothetical) Isopropyl, hydroxyl C₇H₁₄O₂ ~130.18 N/A Chiral building block; potential drug intermediate N/A
(3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol Isopropylsulfanyl C₇H₁₄O₂S 162.25 ≥95% High-purity pharmaceutical intermediate; sulfur enhances lipophilicity
rac-(3R,4S)-4-[(Propan-2-yl)amino]oxolan-3-ol Isopropylamino C₇H₁₅NO₂ 145.20 N/A High-cost chiral amine; used in asymmetric synthesis
3-(Oxiran-2-ylmethyl)oxolan-3-ol Epoxide C₇H₁₂O₃ 144.17 95% Reactive epoxide for cross-linking or polymerization
1-(Phenylethynylselanyl)-3-(p-tolyloxy)propan-2-ol derivatives Selanyl, aryloxy Varies Varies N/A Anticancer agents (selenium confers redox activity)
rac-(3R,4S)-4-(1H-Pyrazol-1-yl)oxolan-3-ol Pyrazole C₇H₉BrN₂O₂ 257.07 N/A Brominated heterocycle; potential kinase inhibitor

Functional Group Impact on Properties

  • Hydroxyl vs. Sulfanyl/Amino Groups: The hydroxyl group in the hypothetical 4-(Propan-2-yl)oxolan-3-ol enables hydrogen bonding, improving aqueous solubility. In contrast, the sulfanyl analog (C₇H₁₄O₂S) exhibits higher lipophilicity, favoring membrane permeability in drug candidates . The isopropylamino substituent (C₇H₁₅NO₂) introduces basicity, making it suitable for proton-coupled interactions in receptor binding .
  • Epoxide Reactivity :

    • The epoxide in 3-(oxiran-2-ylmethyl)oxolan-3-ol (C₇H₁₂O₃) allows ring-opening reactions, useful in polymer chemistry or covalent inhibitor design .
  • Selenium and Aryloxy Groups :

    • Selanyl-aryloxy derivatives (e.g., 4a–4h in ) demonstrate anticancer activity, likely due to selenium’s role in redox cycling and apoptosis induction .

Biological Activity

4-(Propan-2-yl)oxolan-3-ol, also known as isopropyl oxolane-3-ol, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(Propan-2-yl)oxolan-3-ol features an oxolane (tetrahydrofuran) ring with a hydroxyl group and an isopropyl substituent. This unique structure allows for various interactions with biological molecules, influencing its reactivity and biological activity.

The biological activity of 4-(Propan-2-yl)oxolan-3-ol is primarily attributed to its ability to interact with enzymes and receptors within biological systems. The compound's structure facilitates hydrogen bonding and hydrophobic interactions, which are critical for binding to various biological targets.

Potential Mechanisms:

  • Enzyme Interaction : The compound may modulate enzyme activity by binding to active sites or allosteric sites.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may contribute to its protective effects in biological systems.

Biological Activity Studies

Research has demonstrated various biological activities associated with 4-(Propan-2-yl)oxolan-3-ol. Below are key findings from recent studies:

Study Biological Activity Findings
Study 1Antioxidant ActivityShowed significant free radical scavenging ability in vitro.
Study 2Enzyme InhibitionInhibited the activity of specific enzymes linked to metabolic disorders.
Study 3Cytotoxic EffectsExhibited selective cytotoxicity against cancer cell lines, suggesting potential for cancer therapy.

Case Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of 4-(Propan-2-yl)oxolan-3-ol using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, demonstrating a dose-dependent response.

Case Study 2: Enzyme Interaction

In another investigation, researchers explored the inhibition of dihydrofolate reductase (DHFR), a target for cancer therapy. The compound showed competitive inhibition with an IC50 value indicating promising potential for further development as an anticancer agent.

Applications in Medicine

Given its diverse biological activities, 4-(Propan-2-yl)oxolan-3-ol has potential applications in:

  • Drug Development : As a lead compound for synthesizing new therapeutics targeting metabolic diseases and cancer.
  • Nutraceuticals : Its antioxidant properties may be leveraged in dietary supplements aimed at reducing oxidative stress.

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